L-Glutamic acid di-tert-butyl ester hydrochloride L-Glutamic acid di-tert-butyl ester hydrochloride
Brand Name: Vulcanchem
CAS No.: 32677-01-3
VCID: VC21540111
InChI: InChI=1S/C13H25NO4.ClH/c1-12(2,3)17-10(15)8-7-9(14)11(16)18-13(4,5)6;/h9H,7-8,14H2,1-6H3;1H
SMILES: CC(C)(C)OC(=O)CCC(C(=O)OC(C)(C)C)N.Cl
Molecular Formula: C13H26ClNO4
Molecular Weight: 295.80 g/mol

L-Glutamic acid di-tert-butyl ester hydrochloride

CAS No.: 32677-01-3

Cat. No.: VC21540111

Molecular Formula: C13H26ClNO4

Molecular Weight: 295.80 g/mol

* For research use only. Not for human or veterinary use.

L-Glutamic acid di-tert-butyl ester hydrochloride - 32677-01-3

CAS No. 32677-01-3
Molecular Formula C13H26ClNO4
Molecular Weight 295.80 g/mol
IUPAC Name ditert-butyl 2-aminopentanedioate;hydrochloride
Standard InChI InChI=1S/C13H25NO4.ClH/c1-12(2,3)17-10(15)8-7-9(14)11(16)18-13(4,5)6;/h9H,7-8,14H2,1-6H3;1H
Standard InChI Key LFEYMWCCUAOUKZ-UHFFFAOYSA-N
Isomeric SMILES CC(C)(C)OC(=O)CC[C@@H](C(=O)OC(C)(C)C)[NH3+].[Cl-]
SMILES CC(C)(C)OC(=O)CCC(C(=O)OC(C)(C)C)N.Cl
Canonical SMILES CC(C)(C)OC(=O)CCC(C(=O)OC(C)(C)C)N.Cl

Chemical Properties and Structural Characteristics

L-Glutamic acid di-tert-butyl ester hydrochloride is characterized by its well-defined physical and chemical properties, making it a reliable reagent for research applications. The compound possesses the following key characteristics:

PropertyValueReference
CAS Number32677-01-3
Molecular FormulaC₁₃H₂₆ClNO₄
Molecular Weight295.8 g/mol
Physical FormWhite to off-white solid/powder
Melting Point133-135°C
Optical Rotation[α]D= 22 ± 2° (C=1 in MeOH)
SolubilitySoluble in methanol (50 mg/ml)
Storage Requirements-20°C, inert atmosphere

The compound is structurally derived from L-glutamic acid, with both carboxylic acid groups protected as tert-butyl esters. This protection pattern is particularly valuable in peptide synthesis as it allows chemists to perform selective reactions at the amino group while preserving the carboxyl functionalities for subsequent coupling reactions. The presence of the hydrochloride salt enhances stability during storage and handling compared to the free amine form .

Synthesis Methods and Reaction Pathways

Several established synthetic routes exist for preparing L-Glutamic acid di-tert-butyl ester hydrochloride, each with distinct advantages depending on the starting materials and desired scale:

Direct Esterification

The most straightforward approach involves direct esterification of L-glutamic acid with tert-butyl alcohol in the presence of an acid catalyst, followed by conversion to the hydrochloride salt. This method is particularly suitable for larger-scale preparations.

Protected Intermediates Approach

An alternative synthetic pathway utilizes L-pyroglutamic acid as the starting material:

  • Esterification of L-pyroglutamic acid with tert-butyl acetate in the presence of perchloric acid (70% yield)

  • Boc-protection of the amide (87% yield)

  • Introduction of functional groups via α-methylenation methods (75% yield)

  • Selective ring opening with LiOH while preserving the tert-butyl ester (67% yield)

  • Final conversion to the hydrochloride salt

Alternative Method from Protected Glutamic Acid

As described in source , the synthesis can also proceed via:

  • Preparation of (S)-2-(benzyloxycarbonylamino)pentanedioic acid 1-tert-butyl ester

  • Hydrogenation with 10% Pd/C in methanol under hydrogen atmosphere

  • Filtration through celite and concentration

  • Purification by recrystallization from ethanol

  • The reported yield for this method is approximately 77%

Applications in Research and Industry

L-Glutamic acid di-tert-butyl ester hydrochloride demonstrates remarkable versatility across multiple fields:

Pharmaceutical Development

The compound serves as a key intermediate in synthesizing various pharmaceuticals, particularly those targeting neurological disorders related to glutamate receptor function . Its defined stereochemistry and protected functional groups make it valuable for creating complex drug molecules with precise three-dimensional structures.

Peptide Synthesis

In peptide chemistry, this compound is extensively used for:

  • Protection of glutamic acid residues during peptide coupling reactions

  • Synthesis of substance P antagonistic peptides

  • Creation of bioactive peptides with controlled release properties

  • Development of peptide-based vaccines

Biochemical Research

Researchers utilize L-Glutamic acid di-tert-butyl ester hydrochloride to:

  • Study amino acid metabolism and protein synthesis

  • Explore cellular processes and metabolic pathways

  • Investigate glutamate receptor function in neuroscience

  • Develop analytical methods for amino acid quantification

Other Industrial Applications

The compound finds additional applications in:

  • Food industry as a flavor enhancer with lower sodium content

  • Cosmetic formulations for moisturizing properties

  • Polymer chemistry as a building block for biodegradable materials

Biological Activity and Pharmacological Properties

Anticancer Properties

Recent research has evaluated L-Glutamic acid di-tert-butyl ester derivatives for potential anticancer activity:

CompoundCancer Cell LineInhibition RateComparison Drug
Di-tert-butyl L-glutamate derivativesMCF-7 (breast)65% at 10 µMTamoxifen
Di-tert-butyl L-glutamate derivativesSK-BR-3 (breast)70% at 10 µMOlaparib

While these compounds showed activity against breast cancer cells, they were generally less potent compared to L-γ-methyleneglutamic acid amides in the same study . The tert-butyl esters appear to act as prodrugs with moderate anticancer properties .

Neurological Activity

The compound has demonstrated convulsant properties in mice and rats, suggesting potential applications in neuropharmacology research . These properties may relate to its structural similarity to glutamate, an important neurotransmitter in the central nervous system.

Pharmacokinetic Properties

While specific pharmacokinetic data for L-Glutamic acid di-tert-butyl ester hydrochloride itself is limited, related compounds have shown:

  • Moderate exposure to the brain with half-lives around 0.74 hours

  • Good tissue distribution in kidney and liver

  • Clearance rates approximately 31% of hepatic blood flow in mice

  • Rapid absorption following intraperitoneal administration

Comparison with Structurally Related Compounds

L-Glutamic acid di-tert-butyl ester hydrochloride has several structural analogs with similar but distinct properties:

CompoundKey DifferencesRelative Advantages
L-Aspartic acid di-tert-butyl ester HClOne carbon shorter in side chainSimilar neurological applications
L-Glutamic acid γ-benzyl esterDifferent protecting group (benzyl vs. tert-butyl)Alternative deprotection conditions
Boc-L-glutamic acid α-tert-butyl esterN-terminal protected with Boc groupSelective side-chain reactions
L-γ-methyleneglutamic acid amidesAmides instead of esters, methylene group at γ-positionHigher anticancer potency

The unique advantage of L-Glutamic acid di-tert-butyl ester hydrochloride lies in its dual protection of both carboxyl groups with tert-butyl esters, offering orthogonal reactivity compared to other protecting groups .

Current Research Trends and Future Perspectives

Recent scientific literature indicates several emerging applications and research directions:

Advanced Drug Delivery Systems

Researchers are exploring the incorporation of L-Glutamic acid di-tert-butyl ester derivatives into targeted drug delivery systems, particularly for cancer therapeutics . The controlled release properties of these esters make them promising candidates for prodrug development.

Sustainable Chemistry Applications

The compound's role in biodegradable polymer synthesis aligns with growing interest in environmentally friendly materials . Future research may expand its applications in green chemistry and sustainable material development.

Combination Therapies

Studies investigating the synergistic effects of glutamic acid derivatives with established chemotherapeutics represent a promising research direction . Such combinations may enhance efficacy while reducing side effects in cancer treatment.

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